5-(6-(3-Methoxyoxetan-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine, also known as GNE-317, is a small molecule inhibitor of phosphatidylinositol 3-kinase (PI3K) []. This compound has been investigated for its potential use in treating glioblastoma multiforme (GBM), the most common and aggressive type of brain tumor in adults [].
GNE-317 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. This compound is particularly notable for its ability to cross the blood-brain barrier, making it a candidate for treating central nervous system tumors and other neurological disorders. GNE-317 has been investigated in various preclinical studies for its potential anticancer activity, especially in glioblastoma models.
GNE-317 is derived from the compound GDC-0980, which itself is an oxetane derivative. It falls under the category of dual inhibitors targeting both PI3K and mammalian target of rapamycin (mTOR) pathways. The compound's chemical formula is C19H22N6O3S, with a molecular weight of 414.48 g/mol. Its CAS number is 1394076-92-6, and it is classified as an experimental therapeutic agent with significant implications in oncology and neurology .
The synthesis of GNE-317 involves several steps optimized through in silico tools to enhance its physicochemical properties. The synthesis typically includes the following technical details:
The specific synthetic pathway has not been detailed extensively in the available literature but generally follows established organic synthesis protocols for similar compounds .
GNE-317 features a complex molecular structure characterized by an oxetane ring fused with multiple functional groups that enhance its interaction with biological targets. The structural data indicates that GNE-317 has a three-dimensional conformation that allows it to effectively bind to the active sites of PI3K and mTOR enzymes.
The chemical structure can be represented as follows:
This structure contributes to its pharmacokinetic properties, particularly its ability to penetrate the blood-brain barrier .
GNE-317 undergoes several key chemical reactions during its interaction with biological systems:
The effectiveness of GNE-317 in inhibiting these pathways has been demonstrated through various assays, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses that quantify its concentration in biological samples .
GNE-317 exerts its therapeutic effects primarily through the inhibition of the PI3K pathway. The mechanism can be summarized as follows:
Data from studies indicate that GNE-317 effectively decreases levels of phosphorylated Akt and other downstream effectors in glioma cells .
GNE-317 is a solid at room temperature and exhibits stability under standard laboratory conditions. It has a solubility profile that allows it to be dissolved in dimethyl sulfoxide at concentrations up to 12.5 mg/mL .
The compound demonstrates selective inhibition against class I PI3K isoforms with varying potency:
These values indicate that GNE-317 is most effective against p110α, which is often implicated in various cancers .
GNE-317 has shown promise in multiple scientific applications:
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling axis governs critical cellular processes, including proliferation, survival, and metabolism. This pathway is dysregulated in numerous cancers through mechanisms such as PIK3CA mutations, PTEN loss, or receptor tyrosine kinase amplification [7]. In glioblastoma (GBM)—the most common malignant primary brain tumor—alterations in this pathway occur in >80% of cases, driving tumor aggressiveness and therapeutic resistance [4] [7]. First-generation PI3K/mTOR inhibitors (e.g., GDC-0941, BKM-120) demonstrated preclinical efficacy in peripheral cancers but showed limited activity against intracranial tumors due to inadequate blood-brain barrier (BBB) penetration [2] [6]. The BBB’s efflux transporters, particularly P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), actively exclude many therapeutics from the brain, rendering them ineffective for CNS malignancies [2] [8].
Glioblastoma presents unique therapeutic challenges due to the BBB’s selective permeability. Traditional PI3K inhibitors achieve insufficient brain exposure, with brain-to-plasma ratios often <0.1 [2] [6]. For example, pictilisib (GDC-0941) accumulates only in contrast-enhancing regions of U87 tumors where the BBB is compromised but fails to penetrate infiltrative tumor regions or normal brain parenchyma [6]. This limitation necessitates inhibitors designed for low affinity toward efflux transporters. Preclinical studies indicate that optimal brain penetrance requires:
Such compounds could uniformly distribute across tumor cores, rims, and healthy brain tissue—essential for targeting diffuse GBM infiltration [5] [8].
GNE-317 (C~19~H~22~N~6~O~3~S; MW 414.48 Da) emerged from a structure-activity optimization campaign to enhance brain delivery. It is an oxetane derivative of the dual PI3K/mTOR inhibitor GDC-0980, engineered to reduce substrate affinity for P-gp and BCRP [1] [3]. Key modifications included introducing a 3-methoxyoxetane group, which improved physicochemical properties predictive of BBB penetrance:
In vitro transporter assays using transfected MDCK cells confirmed GNE-317 is neither a P-gp nor BCRP substrate—distinguishing it from predecessors like pictilisib [2] [8]. This design enabled significant brain exposure, with brain-to-plasma ratios >1 in murine models [5] [8].
Table 1: Key Molecular Properties of GNE-317
Property | Value | Significance | |
---|---|---|---|
Molecular Weight | 414.48 Da | Optimal for BBB penetration (<450 Da) | |
Formula | C~19~H~22~N~6~O~3~S | Balanced hydrophobicity | |
cLogP | 2.9 | Facilitates lipid membrane diffusion | |
Polar Surface Area | 95 Ų | Reduces efflux transporter recognition | |
H-bond Acceptors/Donors | 8/4 | Enhances passive diffusion across BBB | [3] [5] [6] |
Table 2: Brain Distribution Comparison of GNE-317 vs. Pictilisib
Parameter | GNE-317 | Pictilisib | |
---|---|---|---|
Brain-to-Plasma Ratio | >1.0 | ≤0.1 | |
U87 Tumor Exposure | Uniform | Heterogeneous | |
GS2 Tumor Exposure | High | Undetectable | |
Efflux Transporter Substrate | No (P-gp/BCRP) | Yes | [2] [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7